Cas no 2098026-71-0 ((1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol)

(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- [1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]methanol
- F2198-4849
- AKOS026723820
- starbld0033644
- 2098026-71-0
- (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
- 1H-Pyrazole-4-methanol, 1-(cyclopropylmethyl)-3-(2-thienyl)-
-
- Inchi: 1S/C12H14N2OS/c15-8-10-7-14(6-9-3-4-9)13-12(10)11-2-1-5-16-11/h1-2,5,7,9,15H,3-4,6,8H2
- InChI Key: LBMHOCHUWPAEAS-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C(CO)=CN(CC2CC2)N=1
Computed Properties
- Exact Mass: 234.08268425g/mol
- Monoisotopic Mass: 234.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.3Ų
- XLogP3: 1.4
Experimental Properties
- Density: 1.39±0.1 g/cm3(Predicted)
- Boiling Point: 424.6±40.0 °C(Predicted)
- pka: 13.90±0.10(Predicted)
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-4849-2.5g |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol |
2098026-71-0 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
TRC | C136356-500mg |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1h-pyrazol-4-yl)methanol |
2098026-71-0 | 500mg |
$ 435.00 | 2022-06-06 | ||
Life Chemicals | F2198-4849-5g |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol |
2098026-71-0 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
TRC | C136356-1g |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1h-pyrazol-4-yl)methanol |
2098026-71-0 | 1g |
$ 660.00 | 2022-06-06 | ||
TRC | C136356-100mg |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1h-pyrazol-4-yl)methanol |
2098026-71-0 | 100mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F2198-4849-0.25g |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol |
2098026-71-0 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-4849-1g |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol |
2098026-71-0 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F2198-4849-0.5g |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol |
2098026-71-0 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2198-4849-10g |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol |
2098026-71-0 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol Related Literature
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
Recent Advances in the Study of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol (CAS: 2098026-71-0)
The compound (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol (CAS: 2098026-71-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the unique structural features of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol, which contribute to its bioactivity. The compound's pyrazole core, coupled with the thiophene and cyclopropylmethyl substituents, has been shown to interact with various biological targets, including enzymes and receptors implicated in inflammatory and neurodegenerative diseases. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mechanisms, providing valuable insights for drug design.
In vitro and in vivo studies have demonstrated promising results for this compound. For instance, it has exhibited potent anti-inflammatory effects in murine models of rheumatoid arthritis, with a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary data suggest neuroprotective properties, potentially making it a candidate for treating conditions like Alzheimer's disease. These findings are supported by robust pharmacokinetic profiles, including favorable bioavailability and metabolic stability.
The synthesis of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol has also been optimized in recent studies. Novel catalytic methods have been developed to enhance yield and purity, addressing previous challenges in large-scale production. These advancements are critical for facilitating further preclinical and clinical evaluations.
Despite these promising developments, challenges remain. The compound's long-term safety profile and potential off-target effects require further investigation. Ongoing research is focused on addressing these gaps, with several collaborative efforts between academic institutions and pharmaceutical companies underway.
In conclusion, (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol represents a promising scaffold for drug development. Its multifaceted bioactivity and improved synthetic accessibility position it as a valuable candidate for future therapeutic applications. Continued research will be essential to fully realize its potential and translate these findings into clinical benefits.
2098026-71-0 ((1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol) Related Products
- 190127-72-1(1,3-Propanediamine, N1-1-naphthalenyl-)
- 2097997-18-5(2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one)
- 2743433-70-5(N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide)
- 1806359-42-1(7-Mercaptobenzo[d]oxazole-2-carboxamide)
- 2648924-92-7((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylbutanoic acid)
- 1515749-64-0(N-{[4-(Aminomethyl)cyclohexyl]methyl}cyclopropanamine)
- 2680670-45-3(benzyl N-({3-hydroxytricyclo[2.2.1.0,2,6]heptan-1-yl}methyl)carbamate)
- 850375-07-4(3-(2-METHYL-THIAZOL-4-YL)-BENZOIC ACID METHYL ESTER)
- 1361758-36-2(2'-Difluoromethyl-3,4-dichloro-4'-methoxy-biphenyl)
- 1803794-60-6(3-Bromo-2-propionylmandelic acid)




